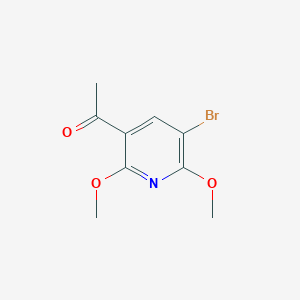

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone

Descripción general

Descripción

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is part of the pyridine family, characterized by a bromine atom and two methoxy groups attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Métodos De Preparación

The synthesis of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone typically involves the bromination of 2,6-dimethoxypyridine followed by an acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 5 on the pyridinyl ring is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyridine ring and the meta-directing influence of the methoxy groups at positions 2 and 6.

-

Conditions :

-

Example :

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

-

Catalyst System :

-

Example :

Reduction of the Ketone Group

The ethanone moiety can be reduced to a secondary alcohol or hydrocarbon.

-

Reduction to Alcohol :

Condensation Reactions

The ketone undergoes condensation with nucleophiles to form heterocyclic derivatives.

-

Hydrazone Formation :

Photochemical Rearrangements

Under UV irradiation, the ethanone group may undergo photo-Favorskii rearrangement or photoenolization.

-

Photo-Favorskii Pathway :

Steric and Electronic Effects

The 2,6-dimethoxy substituents impose steric hindrance, influencing reaction kinetics:

-

Suzuki Coupling : Adjacent methoxy groups slow coupling rates compared to unsubstituted pyridines.

-

SNAr : Electron-donating methoxy groups activate the ring but steric bulk may require prolonged reaction times.

Stability and Byproducts

Aplicaciones Científicas De Investigación

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects .

Comparación Con Compuestos Similares

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone can be compared with other similar compounds, such as:

1-(5-Chloro-2,6-dimethoxypyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

1-(5-Fluoro-2,6-dimethoxypyridin-3-yl)ethanone: Contains a fluorine atom instead of bromine.

1-(5-Iodo-2,6-dimethoxypyridin-3-yl)ethanone: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom .

Actividad Biológica

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a chemical compound with the molecular formula CHBrNO and a molecular weight of 260.08 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and methoxy groups in its structure enhance its binding affinity and specificity towards these molecular targets. This interaction can lead to inhibition or modulation of enzymatic activity, resulting in various biological effects.

Applications in Research

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which is critical in the development of therapeutic agents for diseases where enzyme regulation is essential .

- Receptor Modulation : It also serves as a receptor modulator, which can influence cellular signaling pathways and potentially lead to therapeutic benefits in conditions such as cancer or metabolic disorders.

- Pharmaceutical Development : Research indicates that this compound may be useful in developing new drugs targeting specific diseases, leveraging its unique structural properties to enhance efficacy and reduce side effects .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- A study highlighted that this compound effectively inhibited certain enzymes at low concentrations, suggesting a high potency for therapeutic applications.

- Another research effort focused on the compound's ability to modulate receptor activity, which could lead to advancements in treatments for conditions such as diabetes and obesity by influencing insulin signaling pathways .

- The antimicrobial properties were evaluated against various pathogens, showing significant inhibitory effects that could be harnessed for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the methoxy groups or the bromine substitution can significantly affect the biological activity of the compound. For instance, variations in the position or type of substituents on the pyridine ring have been correlated with changes in enzyme inhibition potency and receptor modulation efficacy .

Propiedades

IUPAC Name |

1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCQLMWEHKXXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.